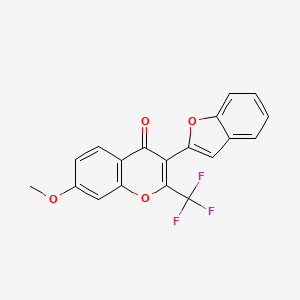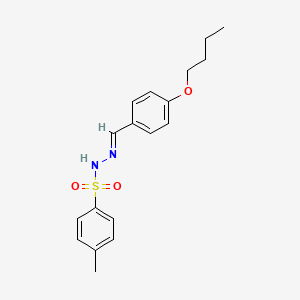
3-(1-benzofuran-2-yl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the benzofuran and chromenone moieties. The benzofuran ring can be synthesized through a variety of methods, including the cyclization of o-hydroxyacetophenones under basic conditions . The chromenone moiety is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts . The specific industrial methods would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways would depend on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
Similar Compounds
Benzofurans: Compounds with a benzofuran ring are known for their diverse pharmacological properties.
Uniqueness
What sets 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE apart is the presence of both benzofuran and chromenone moieties, along with a trifluoromethyl group. This unique combination of structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H11F3O4 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C19H11F3O4/c1-24-11-6-7-12-14(9-11)26-18(19(20,21)22)16(17(12)23)15-8-10-4-2-3-5-13(10)25-15/h2-9H,1H3 |
InChI Key |
TVGGXGNZLHYUTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990324.png)


![3,5-Diethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11990363.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990368.png)
![2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)

![2-(4-methyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde phenylhydrazone](/img/structure/B11990387.png)
![N,N-dimethyl-4-[5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]aniline](/img/structure/B11990399.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11990410.png)
![3-(1-Naphthyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990414.png)
![Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11990417.png)
![2-methyl-N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-furohydrazide](/img/structure/B11990419.png)
